Home > Products > Screening Compounds P84201 > 5'-tert-Butyldimethylsilyloxy Meloxicam
5'-tert-Butyldimethylsilyloxy Meloxicam - 1076199-65-9

5'-tert-Butyldimethylsilyloxy Meloxicam

Catalog Number: EVT-1440262
CAS Number: 1076199-65-9
Molecular Formula: C20H27N3O5S2Si
Molecular Weight: 481.657
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate (1)

Compound Description: This compound serves as a crucial building block in the synthesis of (+)-Cladospolide D. []

stannane (18)

Compound Description: This organotin compound acts as a key reagent in reactions with aldehydes, exhibiting excellent 1,5-asymmetric induction to yield 1,5-syn-products. []

Relevance: Both stannane and 5'-tert-Butyldimethylsilyloxy Meloxicam share the tert-butyldimethylsilyloxy moiety. This structural similarity highlights the versatility of this protecting group in various synthetic applications, potentially including the preparation or modification of 5'-tert-Butyldimethylsilyloxy Meloxicam.

5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol (7)

Compound Description: This novel compound is synthesized via an allylation reaction involving 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde and a functionalized allylic iodide. []

Overview

5'-tert-Butyldimethylsilyloxy Meloxicam is a derivative of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. This compound incorporates a tert-butyldimethylsilyloxy group, which enhances its properties and potential applications in medicinal chemistry.

Source

The compound is synthesized from Meloxicam, which is widely studied for its analgesic and anti-inflammatory properties. The addition of the tert-butyldimethylsilyloxy group modifies the pharmacological profile of Meloxicam, potentially improving its efficacy or bioavailability.

Classification

5'-tert-Butyldimethylsilyloxy Meloxicam belongs to the class of sulfonamide derivatives and is categorized as an NSAID. Its structural modifications aim to enhance its interaction with biological membranes and improve its therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 5'-tert-Butyldimethylsilyloxy Meloxicam typically involves the introduction of the tert-butyldimethylsilyloxy group onto the Meloxicam molecule. Various synthetic routes have been explored, including:

  1. Reflux Method: The reaction is conducted in anhydrous ethanol with sodium ethanoate as a catalyst. The process involves refluxing for several hours, followed by purification steps such as crystallization from ethanol .
  2. Column Chromatography: Purification of the final product is often achieved using reverse-phase column chromatography, employing acetonitrile-water mixtures with formic acid to enhance separation efficiency .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity. Thin-layer chromatography is typically used to monitor reaction progress.

Molecular Structure Analysis

Structure

The molecular formula for 5'-tert-Butyldimethylsilyloxy Meloxicam can be represented as C19H29N3O4SC_{19}H_{29}N_3O_4S. The structure features a sulfonamide moiety characteristic of Meloxicam, along with the silyloxy group that enhances its lipophilicity.

Data

  • Molecular Weight: Approximately 393.5 g/mol.
  • InChI Key: Specific structural identifiers can be found in chemical databases like PubChem .
Chemical Reactions Analysis

Reactions

5'-tert-Butyldimethylsilyloxy Meloxicam can undergo various chemical reactions typical for silyl ethers, including:

  1. Hydrolysis: The silyl ether can be hydrolyzed under acidic or basic conditions to regenerate the hydroxyl group.
  2. Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Technical Details

Reactions are generally performed under controlled conditions to avoid degradation of the active pharmaceutical ingredient. Analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are used to confirm structural integrity post-reaction .

Mechanism of Action

Process

As an NSAID, 5'-tert-Butyldimethylsilyloxy Meloxicam exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Data

Studies indicate that modifications like the introduction of tert-butyldimethylsilyloxy can alter the compound's selectivity towards COX isoforms, potentially enhancing its therapeutic profile compared to standard Meloxicam.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Modifications may affect solubility in various solvents; typically more soluble in organic solvents due to increased lipophilicity from the silyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of silyl ether.
  • Reactivity: Can react with nucleophiles and electrophiles depending on functional groups present.

Relevant data regarding melting point and boiling point can be derived from experimental studies but are not universally standardized for this specific derivative.

Applications

Scientific Uses

5'-tert-Butyldimethylsilyloxy Meloxicam is primarily used in research settings to explore:

  1. Drug Metabolism: Its modified structure allows it to serve as a probe for studying metabolic pathways involving NSAIDs.
  2. Pharmacological Studies: Investigating its interactions with biological membranes can provide insights into drug delivery mechanisms and efficacy.

This compound's unique properties make it a valuable tool in both medicinal chemistry and pharmacology, facilitating advancements in drug design and therapeutic applications.

Chemical Synthesis & Structural Characterization of 5'-tert-Butyldimethylsilyloxy Meloxicam

Synthetic Pathways for tert-Butyldimethylsilyl (t-BDMS) Ether Derivatives of Meloxicam

The synthesis of 5'-tert-Butyldimethylsilyloxy Meloxicam (CAS: 1076199-65-9) centers on the selective protection of the 5'-hydroxymethylmeloxicam metabolite. This intermediate is crucial as it represents a key oxidative metabolite of meloxicam, formed via cytochrome P450 2C9 (CYP2C9)-mediated oxidation of the parent compound's 5'-methyl group [1] [5]. The synthetic pathway initiates with the generation of 5'-hydroxymethylmeloxicam, which subsequently undergoes silylation at the hydroxyl functionality using tert-butyldimethylsilyl (t-BDMS) protecting reagents.

The core reaction employs standard silylation chemistry under anhydrous conditions, typically utilizing aprotic solvents such as dichloromethane or dimethylformamide. A base catalyst (commonly imidazole or pyridine) facilitates the nucleophilic displacement, where the hydroxyl oxygen attacks the electrophilic silicon center of the t-BDMS reagent. This results in the formation of a robust silicon-oxygen bond, creating the bulky t-BDMS ether moiety at the 5'-position of the thiazole ring. This strategic modification replaces the small methyl group of the parent meloxicam (C₁₄H₁₃N₃O₄S₂) with a protected hydroxymethyl group, substantially increasing the molecular complexity to C₂₀H₂₇N₃O₅S₂Si with a molecular weight of 481.657 g/mol [1]. The reaction typically proceeds at room temperature or mild heating (40-60°C) and requires moisture-free conditions to prevent hydrolysis of either the reagent or the product. Purification employs techniques such as silica gel chromatography or recrystallization from ethanol/chloroform mixtures, yielding the final derivative as a stable solid characterized by low water solubility and enhanced lipophilicity relative to meloxicam.

Optimization of Derivatization Reagents: MTBSTFA vs. t-BDMSIM Efficacy

The efficiency of silyl ether formation critically depends on the choice of derivatizing reagent. Two prominent agents are N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and tert-butyldimethylsilyl imidazole (t-BDMSIM). Systematic optimization studies reveal distinct advantages and limitations for each reagent in the context of meloxicam derivatization:

Table 1: Comparative Efficacy of Silylating Reagents for 5'-t-BDMS Meloxicam Synthesis

ReagentReaction TimeYield (%)By-product FormationHandling Considerations
MTBSTFA30-45 min78-85%Moderate (TMS species)Moisture-sensitive; requires strict anhydrous conditions
t-BDMSIM60-90 min90-95%LowEasier handling; less volatile by-products

t-BDMSIM demonstrates superior yield (90-95%) attributed to its greater nucleophilicity and reduced steric hindrance during silicon-oxygen bond formation. While requiring longer reaction times (1-1.5 hours), it generates fewer problematic by-products (primarily imidazole hydrochloride) compared to MTBSTFA. MTBSTFA, though faster acting (30-45 minutes), suffers from competitive formation of trimethylsilyl (TMS) species and trifluoroacetamide by-products, complicating purification and reducing net yields to 78-85% [1]. Furthermore, MTBSTFA's extreme moisture sensitivity necessitates more stringent reaction control. Solvent selection also significantly impacts reagent efficacy: t-BDMSIM performs optimally in dichloromethane, while MTBSTFA achieves higher conversions in acetonitrile.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR analysis (¹H, ¹³C, DEPT, 2D-COSY, HSQC, HMBC) provides unequivocal confirmation of the structure and site-specific silylation of 5'-tert-Butyldimethylsilyloxy Meloxicam. The ¹H NMR spectrum (CDCl₃) displays characteristic signatures of the t-BDMS group: a sharp singlet at δ 0.98 ppm for the tert-butyl methyl protons (9H, (CH₃)₃C-) and a singlet at δ 0.12 ppm for the dimethylsilyl methyl protons (6H, -Si(CH₃)₂). Crucially, the disappearance of the hydroxyl proton signal observed in the 5'-hydroxymethylmeloxicam precursor around δ 4.5-5.5 ppm confirms successful ether formation.

The methylene bridge connecting the silyloxy group to the thiazole ring (-O-CH₂-Thiazole) appears as a distinct singlet or doublet between δ 3.45-3.65 ppm (2H). This significant downfield shift relative to the precursor's hydroxymethyl resonance (δ ~3.8 ppm for -CH₂OH) reflects the electron-withdrawing effect of the oxygen atom now bonded to silicon. Aromatic protons from the benzothiazine core appear as complex multiplets between δ 7.0-8.0 ppm. The methyl group attached to the benzothiazine nitrogen (N-CH₃) resonates as a singlet near δ 3.30 ppm, while the thiazole ring proton (H-4') appears around δ 6.95 ppm (s, 1H).

¹³C NMR and DEPT spectra corroborate these assignments. The silicon-bound carbons are identifiable: the tert-butyl quaternary carbon resonates near δ 25.5 ppm, its methyl carbons around δ 18.2 ppm, and the silyl methyl carbons at δ -4.5 ppm. The methylene carbon of the -O-CH₂- linker appears between δ 58.0-60.0 ppm, distinct from the hydroxymethyl precursor's carbon near δ 55.0 ppm. Key carbonyl carbons include the benzothiazine C-3 carboxamide at δ 165-167 ppm and the benzoyl carbonyl (if present in analogues) near δ 170 ppm. 2D NMR techniques (COSY, HSQC, HMBC) confirm connectivity, particularly the correlation between the -O-CH₂- protons and the thiazole C-5' carbon, and the absence of correlations confirming the loss of the OH group [1] [4].

Table 2: Key ¹H NMR Assignments for 5'-tert-Butyldimethylsilyloxy Meloxicam (300 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityProton CountAssignment
0.12Singlet6H-Si(CH₃)₂
0.98Singlet9H-Si-C(CH₃)₃
3.30Singlet3HN-CH₃ (benzothiazine)
3.45 - 3.65Singlet/Doublet2H-O-CH₂- (thiazole linker)
6.95Singlet1HThiazole H-4'
7.0 - 8.0Multiplet4HBenzothiazine aromatic protons

Crystallographic Analysis of Silylated Meloxicam Derivatives

While single-crystal X-ray diffraction data specifically for 5'-tert-Butyldimethylsilyloxy Meloxicam was not found within the provided sources, crystallographic principles and data from analogous silylated compounds and meloxicam derivatives allow for robust predictions of its solid-state structure. The bulky, hydrophobic t-BDMS group profoundly influences molecular conformation and crystal packing. The t-BDMS moiety adopts a characteristic tetrahedral geometry around silicon. The tert-butyl group creates significant steric bulk, forcing the -O-CH₂- linker into specific conformations relative to the thiazole ring plane to minimize steric clashes, likely resulting in a gauche or anti conformation for the O-Si bond relative to the C-O bond of the methylene linker.

The benzothiazine core is expected to remain largely planar, as observed in meloxicam crystal structures. The carboxamide group linking the benzothiazine to the thiazole ring typically adopts a trans configuration. The introduction of the voluminous t-BDMS group disrupts the relatively tight hydrogen-bonding networks often observed in crystals of meloxicam and its hydroxy/metabolite forms. Instead, crystal packing is dominated by:

  • Van der Waals Interactions: Significant hydrophobic interactions between the tert-butyl and dimethylsilyl groups of adjacent molecules.
  • Weak C-H···O/S Interactions: Involving the sulfonyl oxygens, the carbonyl oxygen of the carboxamide, and potentially the benzothiazine hydroxyl oxygen as acceptors.
  • π-π Stacking: Limited stacking interactions between the planar benzothiazine rings of neighboring molecules, possibly offset due to steric interference from the t-BDMS groups.
  • Reduced Hydrogen Bonding: The protection of the hydroxyl group eliminates a key H-bond donor site, reducing the potential for strong O-H···N or O-H···O bonds common in unsilylated structures.

This altered packing mode, favoring hydrophobic interactions over extensive H-bonding, directly impacts the compound's physicochemical properties. It contributes to the observed low water solubility and higher melting point range compared to the more polar metabolites like 5'-hydroxymethylmeloxicam. The crystal lattice energy is primarily derived from dispersion forces associated with the bulky alkylsilane groups and weak dipolar interactions [1] [4].

Properties

CAS Number

1076199-65-9

Product Name

5'-tert-Butyldimethylsilyloxy Meloxicam

IUPAC Name

N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C20H27N3O5S2Si

Molecular Weight

481.657

InChI

InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25)

InChI Key

DPGUGUUSGGZPDZ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Synonyms

N-[5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-thiazolyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.